

TUG-891 Application Notes and Protocols for In Vivo Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TUG-891, a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), in in vivo mouse studies. This document includes summaries of reported dosages, detailed experimental protocols, and visualizations of the relevant signaling pathway and a typical experimental workflow.

Introduction

TUG-891 has emerged as a valuable research tool for investigating the physiological roles of FFAR4/GPR120 in various pathological conditions. This receptor is implicated in the regulation of metabolism, inflammation, and hormone secretion. In mouse models, TUG-891 has been utilized to explore its therapeutic potential in obesity, diabetes, atherosclerosis, and inflammatory diseases.

Data Presentation: TUG-891 Dosage and Effects in Mice

The following tables summarize the quantitative data from various in vivo mouse studies investigating the effects of TUG-891.



Dosage	Mouse Model	Administration Route	Treatment Duration	Key Findings
20 mg/kg	ApoE-knockout	Subcutaneous (s.c.)	4 months (3 times a week)	Reduced atherosclerotic lesion area and macrophage content in plaques.
20 mg/kg	Male C57BL/6J	Not specified	2 weeks	Reduced sleep fragmentation- induced increases in food consumption and epididymal fat mass.[1]
35 mg/kg	C57BI/6J	Daily injection	2.5 weeks	Reduced total body weight, a 73% reduction in fat mass, and a minor reduction in lean mass. Increased fat oxidation and decreased glucose oxidation.[2]
100 μΜ	C57BL/6J	Lingual application	Acute	Triggered secretion of pancreatobiliary juice and altered circulating concentrations of cholecystokinin and adipokines.



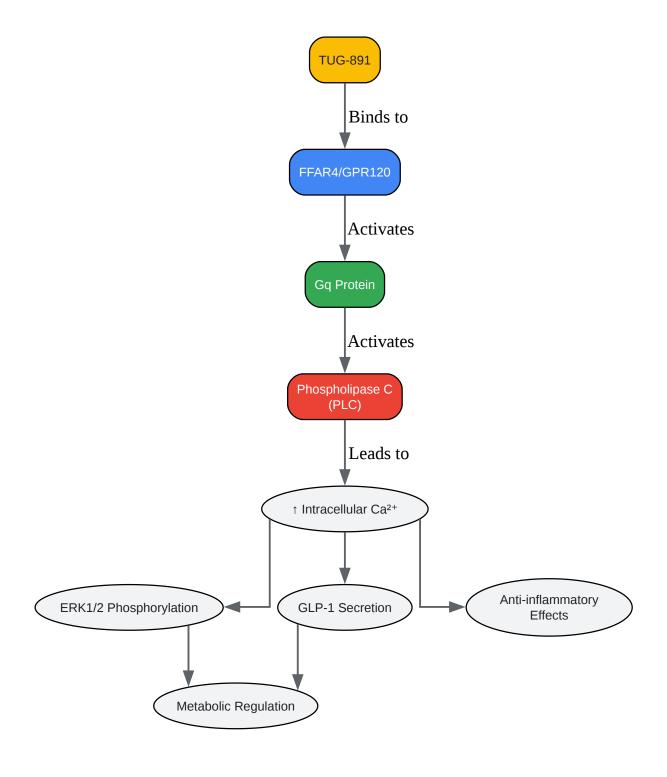
Parameter	Dosage and Treatment	Mouse Model	Quantitative Change
Fat Mass	35 mg/kg daily injection for 2.5 weeks	C57BI/6J	-73%[2]
Body Weight	35 mg/kg daily injection for 2.5 weeks	C57BI/6J	Significant reduction[2]
Fat Oxidation	35 mg/kg daily injection	C57BI/6J	Largely increased[2]
Glucose Oxidation	35 mg/kg daily injection	C57BI/6J	Lowered[2]
Atherosclerotic Lesion Area	20 mg/kg s.c. 3 times/week for 4 months	ApoE-knockout	Significantly reduced
Macrophage Content in Plaques	20 mg/kg s.c. 3 times/week for 4 months	ApoE-knockout	Decreased
Phagocytosis by Alveolar Macrophages	10 μM in vitro	C57BL/6J	Percentage of highly phagocytic macrophages decreased to 41.99% ± 9.15% of total cells.

Signaling Pathway of TUG-891

TUG-891 acts as an agonist at the FFAR4/GPR120 receptor. Upon binding, it initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a rise in intracellular calcium levels. This signaling pathway is associated with various cellular



responses, including the modulation of ERK1/2 phosphorylation and the secretion of glucagon-like peptide-1 (GLP-1).[3][4][5][6]



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TUG-891 Signaling Pathway



Experimental Protocols Preparation of TUG-891 for In Vivo Administration

- a. Subcutaneous Injection:
- Vehicle Preparation: A commonly used vehicle for subcutaneous administration of TUG-891 is a mixture of Dimethyl Sulfoxide (DMSO) and a solubilizing agent like Kollisolv.
- TUG-891 Solution Preparation:
 - Weigh the desired amount of TUG-891 powder in a sterile microcentrifuge tube.
 - Add a minimal amount of DMSO to dissolve the TUG-891 completely.
 - Add the Kollisolv solution to the desired final concentration, ensuring the final DMSO concentration is low (typically <5%) to minimize toxicity.
 - Vortex the solution until it is clear and homogenous.
 - The final solution should be sterile-filtered before injection.
- b. Intraperitoneal Injection:
- The preparation protocol is similar to that for subcutaneous injection. Ensure the final vehicle composition is well-tolerated for intraperitoneal administration.
- c. Administration in Drinking Water:
- Calculate the total daily dose required per mouse and the average daily water consumption.
- Dissolve the calculated amount of TUG-891 in a small volume of a suitable solvent (e.g., DMSO) before adding it to the drinking water.
- Ensure the final concentration of the solvent in the drinking water is negligible.
- Prepare fresh TUG-891-containing water regularly to ensure stability.

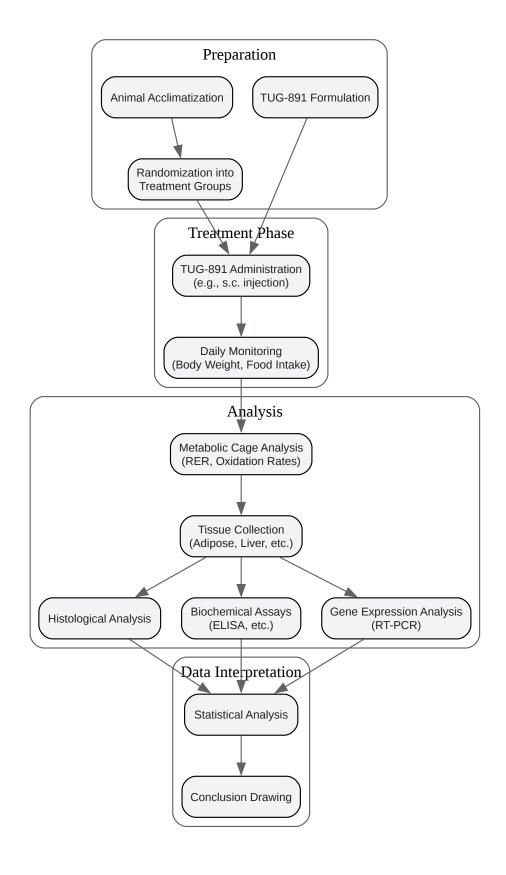




General Workflow for In Vivo Mouse Studies with TUG-891

The following diagram illustrates a typical experimental workflow for an in vivo mouse study investigating the metabolic effects of TUG-891.





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Experimental Workflow



Key Experimental Methodologies

- Metabolic Cages: To assess energy expenditure, respiratory exchange ratio (RER), and substrate (glucose and fat) oxidation rates, mice can be housed in metabolic cages. These systems monitor oxygen consumption and carbon dioxide production.[2]
- Histological Analysis: Adipose tissue, liver, and atherosclerotic plaques can be collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize changes in cell morphology, lipid droplet size, and lesion composition.
- Biochemical Assays: Blood samples can be collected to measure plasma levels of lipids, glucose, insulin, and inflammatory cytokines using techniques like ELISA.
- Gene Expression Analysis: Real-time polymerase chain reaction (RT-PCR) can be used to quantify the expression of genes involved in metabolism and inflammation in various tissues.

Conclusion

TUG-891 is a valuable pharmacological tool for studying the role of FFAR4/GPR120 in mouse models of metabolic and inflammatory diseases. The provided dosage information, protocols, and diagrams serve as a guide for researchers to design and execute robust in vivo studies. It is crucial to carefully consider the specific research question, mouse model, and desired outcomes when determining the optimal experimental parameters. Researchers should always refer to the original publications for detailed methodologies and contextual information.

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